molecular formula C12H19N B1596528 3,5-Diethyl-2-propylpyridine CAS No. 4808-75-7

3,5-Diethyl-2-propylpyridine

Cat. No.: B1596528
CAS No.: 4808-75-7
M. Wt: 177.29 g/mol
InChI Key: SCJHPUGWYHCYAZ-UHFFFAOYSA-N
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Description

3,5-Diethyl-2-propylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its structural configuration, which includes ethyl and propyl groups attached to the pyridine ring. The molecular formula for this compound is C12H19N.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-2-propylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-diethylpyridine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-2-propylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyridine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acyl chlorides).

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated pyridines, alkylated pyridines, and acylated pyridines.

Scientific Research Applications

3,5-Diethyl-2-propylpyridine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-2-propylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics.

Comparison with Similar Compounds

    3,5-Diethylpyridine: Lacks the propyl group, resulting in different chemical and biological properties.

    2-Propylpyridine: Lacks the ethyl groups, leading to variations in reactivity and applications.

    3,5-Dimethyl-2-propylpyridine: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.

Uniqueness: 3,5-Diethyl-2-propylpyridine is unique due to the presence of both ethyl and propyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-diethyl-2-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-7-12-11(6-3)8-10(5-2)9-13-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHPUGWYHCYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=N1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197412
Record name 3,5-Diethyl-2-propylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-75-7
Record name 3,5-Diethyl-2-propylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl-2-propylpyridine
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Record name 3,5-Diethyl-2-propylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diethyl-2-propylpyridine
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Synthesis routes and methods

Procedure details

Into a mixture of 62.9 grams of 2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine, 4 grams of ammonium acetate and 4 grams of copper (II) acetate was introduced oxygen gas. Under continuous stirring and introduction of oxygen gas, the mixture was heated for 3 hours at 96°-128° C. The resulting reaction mixture was distilled under diminished pressure. The fraction b20 122°-126° was collected as 37.2 grams (67.8% of theory) of 2-n-propyl-3.5-diethyl pyridine; nuclear magnetic resonance spectrum, no solvent, τ in ppm 1.62 doublet 1H; 2.62 doublet 1H; 7.33 multiplet 6H; 8.20 multiplet 2H; 8.82 triplet and 9.03 triplet 9H.
Name
2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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